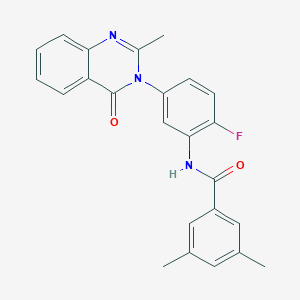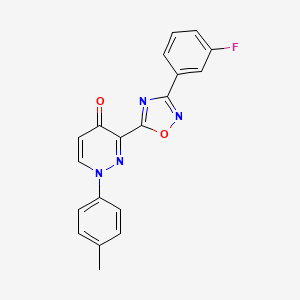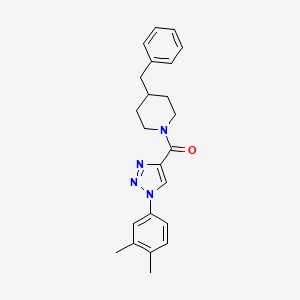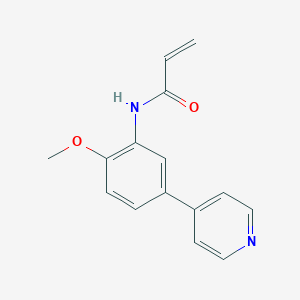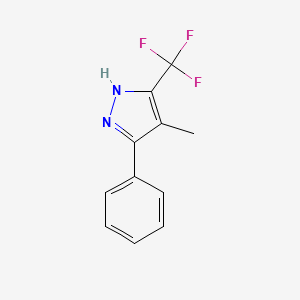
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heteroaromatic compounds, including pyrazoles, has been the subject of intense investigation for well over a century12. These studies have led to countless applications in materials science, agrochemistry, and the pharmaceutical industry12. For instance, Gomha’s group synthesized 3-aryl-5-substituted 1,3,4-thiadiazoles, 3-phenyl-4-arylthiazoles, and the 4-methyl-3-phenyl-5-substituted thiazoles from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea and hydrazonoyl halides, α-haloketones, 3-chloropentane-2,4-dione, and ethyl 2-chloro-3-oxobutanoate12.
Molecular Structure Analysis
The molecular structure of heteroaromatic compounds, including pyrazoles, is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure can influence the physical properties, chemical reactivity, and biological activity of the compound12.
Chemical Reactions Analysis
Heteroaromatic compounds, including pyrazoles, can undergo a variety of chemical reactions. These reactions can involve the addition or removal of atoms or groups of atoms, the rearrangement of atoms within the molecule, or the breaking and forming of chemical bonds12.
Physical And Chemical Properties Analysis
The physical and chemical properties of heteroaromatic compounds, including pyrazoles, are determined by their molecular structure. These properties can include things like melting point, boiling point, solubility, density, and reactivity12.
Aplicaciones Científicas De Investigación
Heteroaromatic compounds, such as pyrazoles, have been the subject of intense investigation for well over a century . They have countless applications in materials science, agrochemistry, and the pharmaceutical industry . In recent years, computational chemistry methods have been used to determine both the molecular properties and biomolecular interactions that heteroaromatic compounds exhibit . Molecular docking studies of heteroaromatic compounds have identified myriad potential uses in the treatment of a host of illnesses .
Several articles feature the synthesis of azole derivatives, including pyrazoles . For example, Gomha’s group synthesized 3-aryl-5-substituted 1,3,4-thiadiazoles, 3-phenyl-4-arylthiazoles and the 4-methyl-3-phenyl-5-substituted thiazoles from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2 H)-yl)-3-phenylthiourea and hydrazonoyl halides, α-haloketones, 3-chloropentane-2,4-dione and ethyl 2-chloro-3-oxobutanoate .
Safety And Hazards
The safety and hazards associated with heteroaromatic compounds, including pyrazoles, can vary widely depending on the specific compound. Some heteroaromatic compounds can be hazardous due to their reactivity, toxicity, or other properties. Therefore, it’s important to handle these compounds with care and to follow all relevant safety guidelines.
Direcciones Futuras
The future directions for the study of heteroaromatic compounds, including pyrazoles, are likely to involve further exploration of their synthesis, properties, and applications. This could include the development of new synthetic methods, the discovery of new properties, and the development of new applications in fields like materials science, agrochemistry, and the pharmaceutical industry12.
Propiedades
IUPAC Name |
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-7-9(8-5-3-2-4-6-8)15-16-10(7)11(12,13)14/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGKTQRVHNJQAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

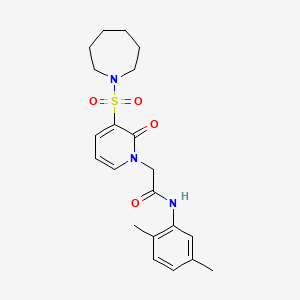
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2385237.png)
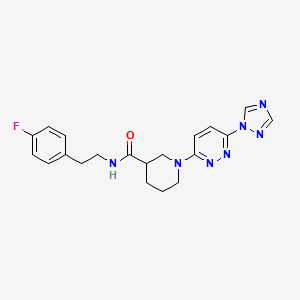
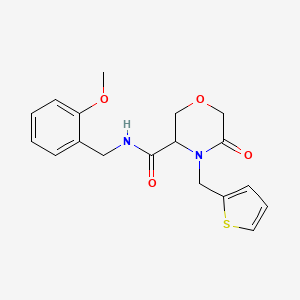
![1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2385243.png)
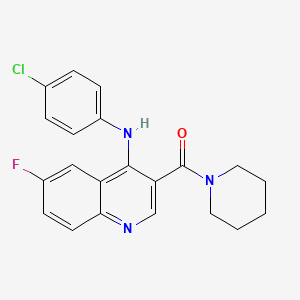
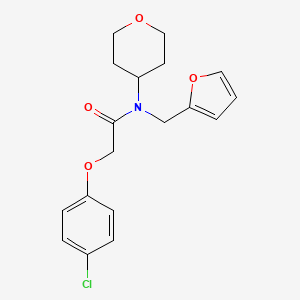
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one](/img/structure/B2385247.png)
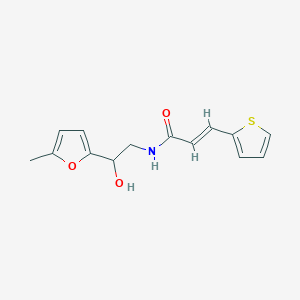
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2385250.png)
